PD-L1-IN-2

Cancer Immunotherapy PD-L1 Degradation Protein Turnover

PD-L1-IN-2 (CAS 2894733-91-4, compound 11c) is a small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint pathway, specifically designed as a Naamidine J derivative. The compound reduces PD-L1 protein expression in tumor cells and enhances tumor-infiltrating T-cell immunity in vivo, distinguishing it from conventional PD-1/PD-L1 protein-protein interaction blockers.

Molecular Formula C33H38N4O6
Molecular Weight 586.7 g/mol
Cat. No. B10861466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-L1-IN-2
Molecular FormulaC33H38N4O6
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC(=C(N2C)CC3=CC(=C(C=C3)OC)OC)CC4=CC=C(C=C4)OC
InChIInChI=1S/C33H38N4O6/c1-33(2,3)43-32(39)34-24-10-8-9-23(20-24)30(38)36-31-35-26(17-21-11-14-25(40-5)15-12-21)27(37(31)4)18-22-13-16-28(41-6)29(19-22)42-7/h8-16,19-20H,17-18H2,1-7H3,(H,34,39)(H,35,36,38)
InChIKeyWCBUHIGCYKSAAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PD-L1-IN-2 for Colorectal Cancer Research: Small-Molecule PD-L1 Expression Modulator with In Vivo Antitumor Activity


PD-L1-IN-2 (CAS 2894733-91-4, compound 11c) is a small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint pathway, specifically designed as a Naamidine J derivative [1]. The compound reduces PD-L1 protein expression in tumor cells and enhances tumor-infiltrating T-cell immunity in vivo, distinguishing it from conventional PD-1/PD-L1 protein-protein interaction blockers [1]. With a molecular weight of 586.68 g/mol (C33H38N4O6) and purity of 98.66%, PD-L1-IN-2 has demonstrated significant antitumor efficacy in syngeneic mouse colorectal cancer models, making it a focused tool for colorectal cancer research applications [1][2].

Why Generic Substitution Fails: Distinguishing PD-L1-IN-2 from Alternative PD-1/PD-L1 Inhibitors in Procurement Decisions


Interchangeability among PD-1/PD-L1 inhibitors is not supported by experimental evidence due to fundamentally divergent mechanisms of action. While BMS-202 (IC50 = 18 nM) and PD1-PDL1-IN 2 (ZE132) [1] function as direct PD-1/PD-L1 protein-protein interaction blockers, PD-L1-IN-2 operates through a distinct modality—reducing total PD-L1 protein expression and accelerating its turnover [2]. This mechanistic divergence translates into different cellular pharmacodynamics: PD-L1-IN-2 requires higher nominal concentrations (IC50 = 31.7 µM in RKO cells) [2] to achieve PD-L1 downregulation, yet yields quantifiable in vivo tumor growth inhibition (45% at 50 mg/kg) [2] without relying on direct binding antagonism. Procurement of an incorrect analog would introduce experimental confounders, including failure to replicate PD-L1 degradation-dependent immune activation or misinterpretation of dose-response relationships across in vitro and in vivo systems. The compound's structural identity as a Naamidine J derivative further underscores its non-interchangeability with biphenyl-based inhibitors such as BMS-202.

Quantitative Evidence Guide: Verifiable Differentiation of PD-L1-IN-2 Against Closest Comparators


PD-L1-IN-2 Induces PD-L1 Protein Degradation Rather Than Direct Binding Antagonism—Differentiated from BMS-202

PD-L1-IN-2 reduces PD-L1 protein expression through enhanced turnover rather than blocking PD-1 binding. In CHX pulse-chase experiments using RKO colorectal cancer cells, PD-L1-IN-2 (5 µM) increased the PD-L1 protein degradation rate relative to untreated control cells, a mechanism distinct from BMS-202 which binds PD-L1 directly (KD = 8 µM) to block PD-1 interaction [1].

Cancer Immunotherapy PD-L1 Degradation Protein Turnover

In Vivo Tumor Growth Inhibition Achieved with PD-L1-IN-2 in Syngeneic Colorectal Cancer Model

PD-L1-IN-2, when administered intraperitoneally at 50 mg/kg once daily for 16 days in C57BL/6 mice bearing subcutaneous MC38 colorectal tumors, achieved a 45% tumor growth inhibition rate relative to vehicle control. The average tumor weight in the 50 mg/kg treatment group was significantly lower than that of the PBS control group [1].

Colorectal Cancer Syngeneic Mouse Model In Vivo Efficacy

PD-L1-IN-2 Demonstrates Cellular Antiproliferative Activity in RKO Colorectal Cancer Cells

PD-L1-IN-2 (compound 11c) inhibits proliferation of RKO human colorectal cancer cells with an IC50 of 31.7 µM. This antiproliferative effect is accompanied by dose-dependent (0-10 µM) and time-dependent (0-24 hours) reduction in PD-L1 protein expression [1].

Colorectal Cancer Antiproliferative Activity RKO Cell Line

PD-L1-IN-2 Exhibits Favorable Physicochemical Properties for In Vitro and In Vivo Formulation

PD-L1-IN-2 possesses physicochemical characteristics that support its use in experimental formulations. The compound has a calculated LogP of 5.6, 2 hydrogen bond donors, 7 hydrogen bond acceptors, and 12 rotatable bonds. It appears as a white to off-white solid powder with a topological polar surface area of 113 Ų .

Physicochemical Properties Formulation Drug Development

PD-L1-IN-2 Enhances Tumor-Infiltrating T-Cell Immunity—A Distinguishing Functional Outcome

PD-L1-IN-2 treatment enhances tumor-infiltrating T-cell immunity in vivo, as demonstrated in syngeneic MC38 colorectal tumor-bearing C57BL/6 mice. This functional outcome correlates with reduced PD-L1 expression in tumor tissue and contrasts with the mechanism of direct PD-1/PD-L1 binding inhibitors which may not induce equivalent T-cell recruitment [1].

Tumor Immunology T-Cell Infiltration Immune Activation

Recommended Research and Industrial Application Scenarios for PD-L1-IN-2 Procurement


Colorectal Cancer Immunotherapy Research Requiring PD-L1 Degradation

PD-L1-IN-2 is indicated for colorectal cancer studies (specifically using RKO human colorectal cancer cells or MC38 syngeneic mouse models) where the objective is to investigate PD-L1 protein degradation as a therapeutic strategy. The compound's demonstrated ability to reduce PD-L1 expression in a dose- and time-dependent manner (0-10 µM, 0-24 hours) and to promote PD-L1 turnover in CHX pulse-chase experiments makes it uniquely suited for mechanistic studies of PD-L1 proteostasis [1].

In Vivo Syngeneic Mouse Model Studies for Tumor Immunology

For researchers employing the C57BL/6 mouse model with subcutaneous MC38 colorectal tumors, PD-L1-IN-2 provides a validated in vivo tool compound. The documented dosing regimen (50 mg/kg i.p., once daily for 16 days) and the 45% tumor growth inhibition benchmark [1] enable reproducible experimental design and direct comparison with literature controls. This scenario is appropriate for laboratories assessing immune checkpoint modulation via PD-L1 downregulation rather than direct receptor blockade.

Naamidine J Derivative Structure-Activity Relationship (SAR) Studies

PD-L1-IN-2 (compound 11c) serves as a key reference in the SAR exploration of Naamidine J derivatives. Its defined chemical structure (C33H38N4O6, MW 586.68), purity (98.66%), and established biological activity profile [1] position it as a benchmark for medicinal chemistry efforts aimed at optimizing PD-L1 downregulation potency, tumor-targeting properties, or pharmacokinetic parameters of this marine natural product-derived scaffold.

Comparative Pharmacology Studies Differentiating PD-L1 Degraders from Direct Binding Inhibitors

PD-L1-IN-2 is an essential comparator in studies designed to dissect the distinct pharmacological consequences of PD-L1 degradation versus PD-1/PD-L1 binding antagonism. Its orthogonal mechanism relative to BMS-202 and PD1-PDL1-IN 2 [2] allows researchers to attribute observed cellular and in vivo phenotypes specifically to reduced PD-L1 protein levels rather than competitive blockade of the PD-1/PD-L1 interaction.

Quote Request

Request a Quote for PD-L1-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.